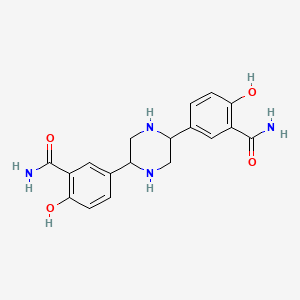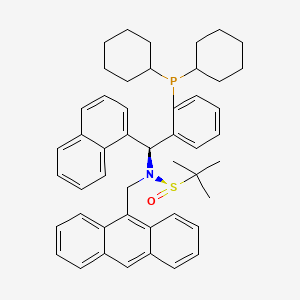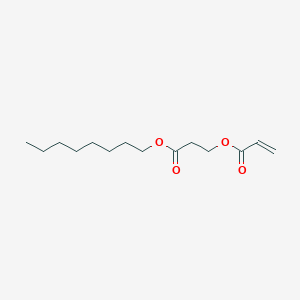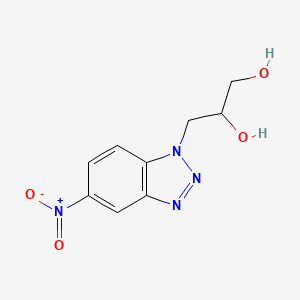![molecular formula C11H10ClN3S B14013928 2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine CAS No. 60722-71-6](/img/structure/B14013928.png)
2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a 4-chlorophenylmethylsulfanyl group at the 2-position and an amine group at the 4-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with 4-chlorobenzyl mercaptan under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the mercaptan displaces the chlorine atom on the pyrimidine ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases or other proteins involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects .
Comparaison Avec Des Composés Similaires
2-Thioxopyrimidines: These compounds have a sulfur atom at the 2-position of the pyrimidine ring and exhibit similar biological activities.
2-Aminopyrimidines: These derivatives have an amino group at the 2-position and are known for their antitrypanosomal and antiplasmodial activities.
Uniqueness: 2-[(4-Chlorophenyl)methylsulfanyl]pyrimidin-4-amine is unique due to the presence of the 4-chlorophenylmethylsulfanyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
60722-71-6 |
|---|---|
Formule moléculaire |
C11H10ClN3S |
Poids moléculaire |
251.74 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)methylsulfanyl]pyrimidin-4-amine |
InChI |
InChI=1S/C11H10ClN3S/c12-9-3-1-8(2-4-9)7-16-11-14-6-5-10(13)15-11/h1-6H,7H2,(H2,13,14,15) |
Clé InChI |
YDFRADMMKNLUDF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CSC2=NC=CC(=N2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


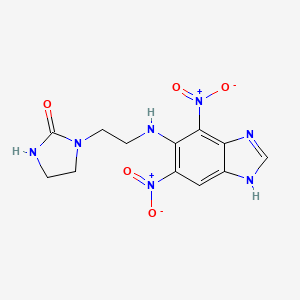
![4-Morpholineacetamide,n-[(ethylamino)carbonyl]-](/img/structure/B14013850.png)
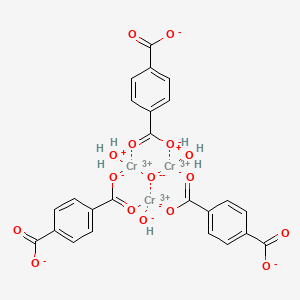
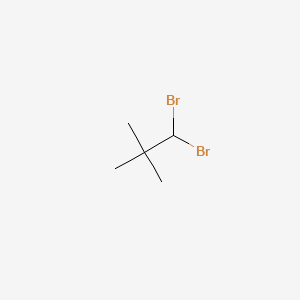
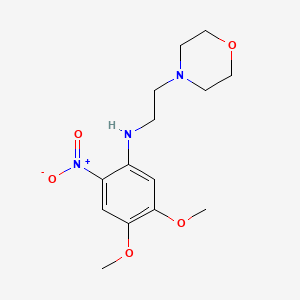
![4-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B14013898.png)
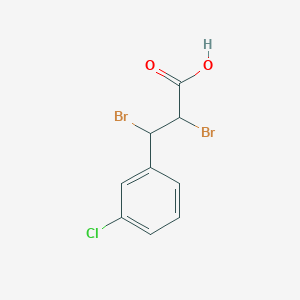
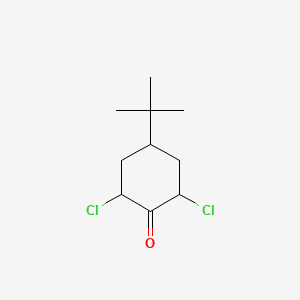
![exo-2-Ethyl-2-methyl-2-azoniabicyclo[2.2.1]heptane iodide](/img/structure/B14013910.png)
